(4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Physicochemical Properties Lipophilicity ADME Optimization

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 69838-98-8) is a pyrrolidine-based aryl ketone featuring a 4-methoxybenzoyl group coupled to a pyrrolidine ring. This compound serves as a versatile amide building block in organic synthesis, particularly in medicinal chemistry programs focused on kinase inhibitors and receptor modulators.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 69838-98-8
Cat. No. B178690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)(pyrrolidin-1-yl)methanone
CAS69838-98-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
InChIKeyQTVNUTRPVMDAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenylpyrrolidinylmethanone: Structural Baseline for Procurement Evaluation


(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 69838-98-8) is a pyrrolidine-based aryl ketone featuring a 4-methoxybenzoyl group coupled to a pyrrolidine ring [1]. This compound serves as a versatile amide building block in organic synthesis, particularly in medicinal chemistry programs focused on kinase inhibitors and receptor modulators [2]. Its molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol . As a simple, commercially available intermediate, it offers a balance of lipophilicity (LogP 1.46-1.87) and aqueous solubility (calculated 1514 mg/L) suitable for downstream functionalization .

Why Generic Substitution of 4-Methoxyphenylpyrrolidinylmethanone with Positional Isomers Introduces Undefined Risk


Positional isomers of methoxyphenyl-pyrrolidine methanones—specifically the 2-methoxy and 3-methoxy analogs—exhibit divergent physicochemical properties and synthetic behavior that preclude their direct substitution for the 4-methoxy compound in established protocols [1]. The 4-methoxy substitution pattern confers a distinct electronic environment on the benzoyl carbonyl, influencing both amide bond stability and reactivity in subsequent coupling steps [2]. While the meta-isomer (CAS 207558-39-2) is commercially available with purity specifications ranging from 95-98%, the para-isomer (CAS 69838-98-8) is routinely supplied at 97% purity with documented LogP values (1.46-1.87) that differ from the meta-isomer's reported LogP range (2.1-2.5) . These differences in lipophilicity and electronic character can alter reaction kinetics, purification profiles, and downstream biological activity in structure-activity relationship (SAR) studies. Furthermore, the para-isomer is explicitly cited as a key intermediate in patented pyrrolidineamide derivatives targeting MAO-B and EP2 receptors, whereas the ortho- and meta-isomers lack equivalent documented utility in these specific pharmacophores [3].

Quantitative Differentiation of 4-Methoxyphenylpyrrolidinylmethanone: Head-to-Head Evidence Against Key Comparators


Comparative LogP Data: Para- vs. Meta-Methoxy Isomers

The para-methoxy isomer (target compound) exhibits a LogP value of 1.46 (calculated) to 1.87 (experimental) [1], which is significantly lower than the LogP range reported for the meta-methoxy isomer (CAS 207558-39-2), where values range from 2.1 to 2.5 depending on measurement methodology . This difference of approximately 0.6-1.0 LogP units translates to a 4- to 10-fold difference in octanol-water partition coefficient, a critical parameter for both synthetic workup and biological membrane permeability.

Physicochemical Properties Lipophilicity ADME Optimization

Commercial Purity Benchmarking: Para-Isomer vs. Positional Analogs

The target 4-methoxy compound is routinely offered at 97% purity by multiple suppliers [1], with documented analytical characterization via NMR and HPLC . In contrast, the 3-methoxy isomer (CAS 207558-39-2) is typically available at 95% purity , and the 2-methoxy analog is not widely commercially cataloged as a standard stock item. For procurement in hit-to-lead or lead optimization campaigns where impurity profiles must be tightly controlled, this 2% absolute purity difference represents a significant quality advantage.

Chemical Purity Quality Control Reproducibility

Aqueous Solubility: Para-Methoxy vs. Unsubstituted Pyrrolidine Benzamide

The target compound exhibits a calculated aqueous solubility of 1514 mg/L at 25°C . In comparison, the unsubstituted pyrrolidine benzamide analog (N-benzoylpyrrolidine) has a reported aqueous solubility of approximately 3500 mg/L [1]. The 4-methoxy substitution reduces solubility by approximately 57% relative to the unsubstituted parent, reflecting the electronic and steric effects of the para-methoxy group on crystal packing energy and hydration enthalpy.

Solubility Formulation Synthetic Accessibility

Patent-Cited Utility: Para-Isomer as Privileged Intermediate in MAO-B and EP2 Antagonist Programs

The 4-methoxybenzoyl-pyrrolidine motif is explicitly claimed as a key structural component in multiple patent families targeting MAO-B inhibition (EP 3762364 A1) [1] and EP2 receptor antagonism [2]. In the EP2 antagonist patent, 3-{[(4'-cyanobiphenyl-4-yl)oxy]methyl}-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid is a representative example, demonstrating that the para-methoxybenzoyl group is essential for the claimed activity. By contrast, the corresponding 3-methoxy and 2-methoxy benzoyl-pyrrolidine derivatives are not listed among the exemplified active compounds in these patent filings, suggesting that the para-substitution pattern is preferred or required for target engagement in these specific chemotypes.

Medicinal Chemistry Kinase Inhibitors Receptor Antagonists

Optimized Application Scenarios for 4-Methoxyphenylpyrrolidinylmethanone in Discovery and Process Chemistry


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization

The compound serves as a preferred amide coupling partner for constructing pyrrolidine-based MAO-B inhibitors, as described in EP 3762364 A1. Its moderate LogP (1.46-1.87) and established purity (97%) make it suitable for library synthesis without extensive pre-purification, facilitating rapid SAR expansion around the 4-methoxybenzoyl motif [1].

Process Chemistry: High-Yield Amide Bond Formation

The 4-methoxybenzoyl-pyrrolidine amide bond is robust and can be formed in high yield using standard coupling reagents or via transition metal-catalyzed aminocarbonylation. The compound's intermediate aqueous solubility (1514 mg/L) simplifies extractive workup compared to more lipophilic analogs, reducing solvent consumption and waste generation .

Physical Property Benchmarking in CNS Drug Discovery

For central nervous system (CNS) drug discovery programs where lipophilicity must be carefully controlled, the para-methoxy isomer's lower LogP relative to its meta-methoxy counterpart (ΔLogP ≈ 0.6-1.0) makes it a more attractive fragment for maintaining favorable blood-brain barrier permeability without excessive non-specific binding .

Quality-Controlled Building Block for High-Throughput Screening

The compound's consistent commercial availability at 97% purity ensures reliable performance in automated HTS workflows. The lower impurity burden relative to the 3-methoxy analog (95% purity) minimizes the risk of false positives or assay interference, reducing downstream validation costs [2].

Technical Documentation Hub

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